molecular formula C11H16F3NO4 B2682035 (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2309431-41-0

(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2682035
CAS No.: 2309431-41-0
M. Wt: 283.247
InChI Key: YUNXILWDGWNYMH-QUBYGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene with a trifluoromethyl-substituted carbene precursor. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the carboxylic acid and the (2-Methylpropan-2-yl)oxycarbonylamino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl-substituted cyclopropanes on biological systems. Its structural similarity to certain bioactive molecules allows researchers to investigate its potential as a pharmacophore in drug discovery.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(difluoromethyl)cyclopropane-1-carboxylic acid
  • (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-sulfonic acid

Uniqueness

The uniqueness of (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the presence of both trifluoromethyl and carboxylic acid groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,2S)-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-10(7(16)17)4-6(10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t6-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNXILWDGWNYMH-QUBYGPBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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